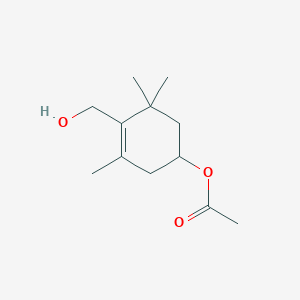
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with formaldehyde to introduce the hydroxymethyl group. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate.
Reduction: Formation of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-2-en-1-yl acetate
- 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl butyrate
Uniqueness
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
922174-24-1 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8-5-10(15-9(2)14)6-12(3,4)11(8)7-13/h10,13H,5-7H2,1-4H3 |
InChI Key |
XDKMFUKIUAYOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















